

2-Bromo-3-methylbenzoic acid CAS number

53663-39-1

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 2-Bromo-3-methylbenzoic acid

Cat. No.: B1273154

[Get Quote](#)

An In-depth Technical Guide to **2-Bromo-3-methylbenzoic Acid** (CAS No. 53663-39-1)

Abstract

2-Bromo-3-methylbenzoic acid, with CAS number 53663-39-1, is a substituted aromatic carboxylic acid of significant interest in modern organic synthesis. Its unique trifunctional molecular architecture—featuring a carboxylic acid group, a bromine atom, and a methyl group on a benzene ring—renders it a highly versatile building block. The strategic placement of the bromine atom ortho to the carboxylic acid and meta to the methyl group allows for a wide range of selective chemical transformations. This guide provides a comprehensive overview of its physicochemical properties, established synthesis protocols, characteristic reactivity in pivotal cross-coupling reactions, and its applications in pharmaceutical and material sciences. Detailed experimental procedures and analytical characterization data are included to support researchers in its practical application.

Physicochemical and Spectroscopic Profile

2-Bromo-3-methylbenzoic acid is typically supplied as an off-white or light-yellow to tan crystalline powder.^{[1][2]} Its stability under standard laboratory conditions and moderate solubility in common organic solvents contribute to its utility in a variety of reaction setups.^[2]

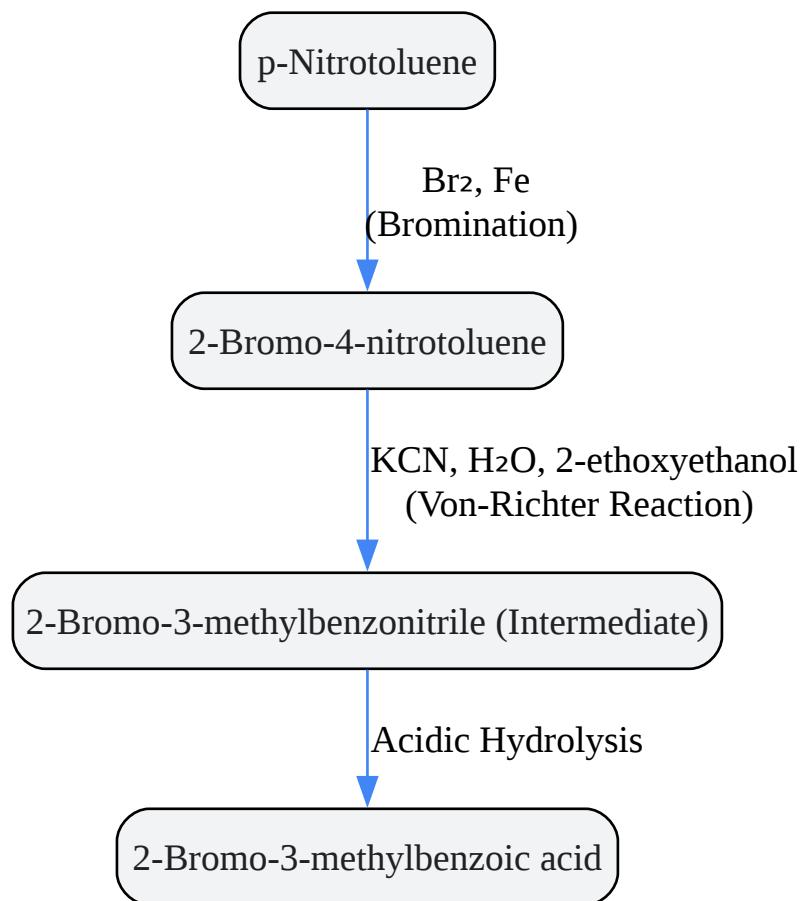
Table 1: Physicochemical Properties of **2-Bromo-3-methylbenzoic acid**

Property	Value	Source(s)
CAS Number	53663-39-1	[2] [3] [4]
Molecular Formula	C ₈ H ₇ BrO ₂	[2] [4]
Molecular Weight	215.04 g/mol	[3] [4]
IUPAC Name	2-bromo-3-methylbenzoic acid	[5] [6]
Synonyms	2-Bromo-m-toluic acid, 3-Methyl-2-bromobenzoic acid	[2] [4] [5]
Appearance	Off-white to light yellow/tan crystalline powder	[1] [2]
Melting Point	135-138 °C	[1] [2] [3]
Purity	≥97-98% (by GC)	[2] [3]
Storage Conditions	Store at 0-8°C, keep container well-closed	[2]

Spectroscopic Data

Definitive structural confirmation is critical. The following data serves as a reference for the analytical characterization of **2-Bromo-3-methylbenzoic acid**.

Table 2: Key Analytical Characterization Data


Technique	Data	Interpretation
¹ H NMR	δ (ppm): 2.49 (3H, s), 7.29 (1H, t, $J=7.6\text{Hz}$), 7.42 (1H, d, $J=7.2\text{Hz}$), 7.70 (1H, d, $J=7.6\text{Hz}$), ~11-13 (1H, br s)	Methyl protons (s at 2.49 ppm). Three distinct aromatic protons. A broad singlet for the carboxylic acid proton.[1]
¹³ C NMR	Expected peaks ~170 (C=O), ~140 (C-CH ₃), ~134 (C-H), ~132 (C-H), ~128 (C-H), ~126 (C-COOH), ~124 (C-Br), ~20 (CH ₃)	Characteristic shifts for the carboxylic acid, aromatic carbons (including quaternary), and the methyl group.[7][8]
IR Spectroscopy	~2500-3300 cm ⁻¹ (broad, O-H stretch), ~1700 cm ⁻¹ (strong, C=O stretch), ~1600 cm ⁻¹ (C=C aromatic stretch), ~700-800 cm ⁻¹ (C-Br stretch)	Confirms the presence of the carboxylic acid dimer hydrogen bonding, carbonyl group, aromatic ring, and carbon-bromine bond.[7][9]
Mass Spectrometry	M ⁺ and M+2 peaks in ~1:1 ratio	The isotopic signature of bromine (⁷⁹ Br and ⁸¹ Br) results in two molecular ion peaks of nearly equal intensity, separated by 2 m/z units.

Synthesis and Purification Methodologies

The synthesis of **2-Bromo-3-methylbenzoic acid** can be approached through several validated routes. The choice of method often depends on the availability of starting materials and the desired scale.

Synthesis via Von-Richter Reaction from p-Nitrotoluene

This established multi-step synthesis is documented in *Organic Syntheses*, highlighting its reliability.[10] It proceeds via the bromination of p-nitrotoluene, followed by a Von-Richter reaction where a cyanide ion displaces the nitro group and subsequent hydrolysis yields the desired carboxylic acid.

[Click to download full resolution via product page](#)

Caption: Synthesis pathway from p-Nitrotoluene.

Step-by-Step Protocol:[10]

Part A: Preparation of 2-Bromo-4-nitrotoluene

- In a three-necked flask equipped with a reflux condenser, mechanical stirrer, and separatory funnel, combine 68.5 g (0.5 mole) of p-nitrotoluene and 1.0 g of iron powder.
- Heat the mixture to 75–80 °C using a water bath and begin vigorous stirring.
- Add 30.5 ml (0.59 mole) of bromine dropwise over 30 minutes, maintaining the temperature.
- After addition is complete, continue stirring at 75–80 °C for an additional 1.5 hours.

- Pour the hot reaction mixture into 750 ml of ice-cold 10% sodium hydroxide solution with stirring.
- Decant the supernatant. Wash the solid residue by melting with 250 ml of glacial acetic acid, cooling, and decanting. Repeat with 500 ml of 10% acetic acid and then 500 ml of 1% sodium hydroxide solution.
- Collect the solid 2-bromo-4-nitrotoluene on a Büchner funnel and wash thoroughly with water. The moist product can be used directly in the next step.

Part B: Synthesis of **2-Bromo-3-methylbenzoic acid**

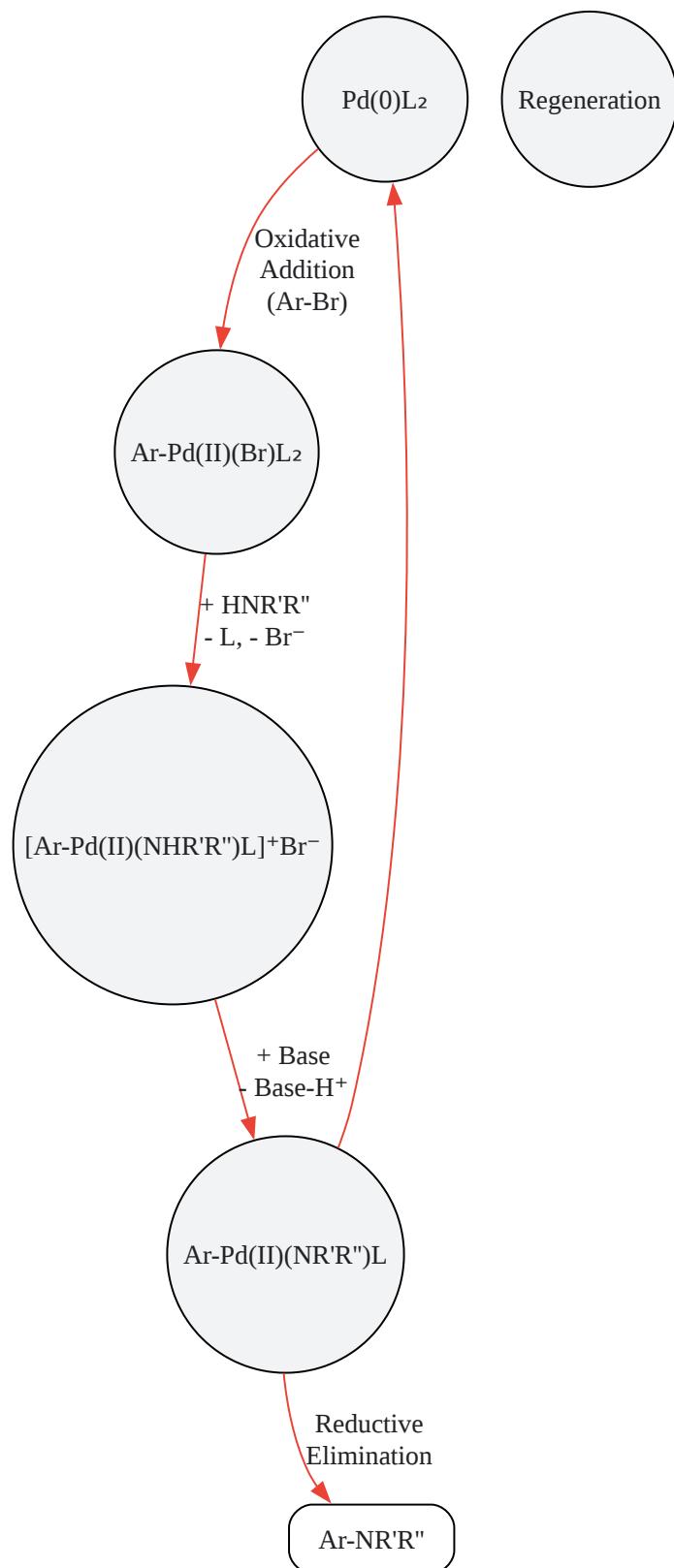
- Caution: This procedure evolves poisonous hydrogen cyanide and must be performed in a well-ventilated fume hood.
- In a 5-liter round-bottomed flask, place 90 g of potassium cyanide, 900 ml of 2-ethoxyethanol, 850 ml of water, and the moist 2-bromo-4-nitrotoluene from the previous step.
- Attach a reflux condenser and boil the mixture for 16 hours.
- To the hot, dark-red solution, add 1.5 L of water and acidify with concentrated hydrochloric acid (Caution! HCN evolution).
- The resulting tarry solid is collected by filtration, washed with 50 ml of water, and dried.
- Pulverize the dried solid and boil under reflux for 3 hours with 500 ml of petroleum ether (b.p. 90–100°).
- Filter the hot mixture to remove insoluble materials.
- Allow the filtrate to cool to room temperature. The product, **2-bromo-3-methylbenzoic acid**, will crystallize.
- Collect the white, crystalline product by filtration. The typical yield is 7-8% based on the starting p-nitrotoluene, with a melting point of 134–136 °C.

Synthesis via Sandmeyer Reaction from 2-Amino-3-methylbenzoic Acid

An alternative and often more direct route involves the diazotization of 2-amino-3-methylbenzoic acid followed by a Sandmeyer-type reaction with a bromide source.[\[1\]](#)

Step-by-Step Protocol:[\[1\]](#)

- Mix 1.00 g of 2-amino-3-methylbenzoic acid with 8 mL of acetic acid, 4 mL of 50% hydrobromic acid, and 16 mL of water.
- Cool the mixture in an ice bath.
- Slowly add a solution of 0.46 g of sodium nitrite in 3 mL of ice-cold water, keeping the temperature below 5 °C.
- Stir the mixture in the ice bath for 10 minutes, monitoring the disappearance of the starting material by TLC.
- To this diazonium salt solution, add 1.42 g of copper(I) bromide and 5 mL of water.
- Heat the reaction mixture at 50 °C for 3 hours.
- Upon completion, add water to the mixture and collect the resulting precipitate by filtration to yield **2-bromo-3-methylbenzoic acid**.


Chemical Reactivity and Synthetic Applications

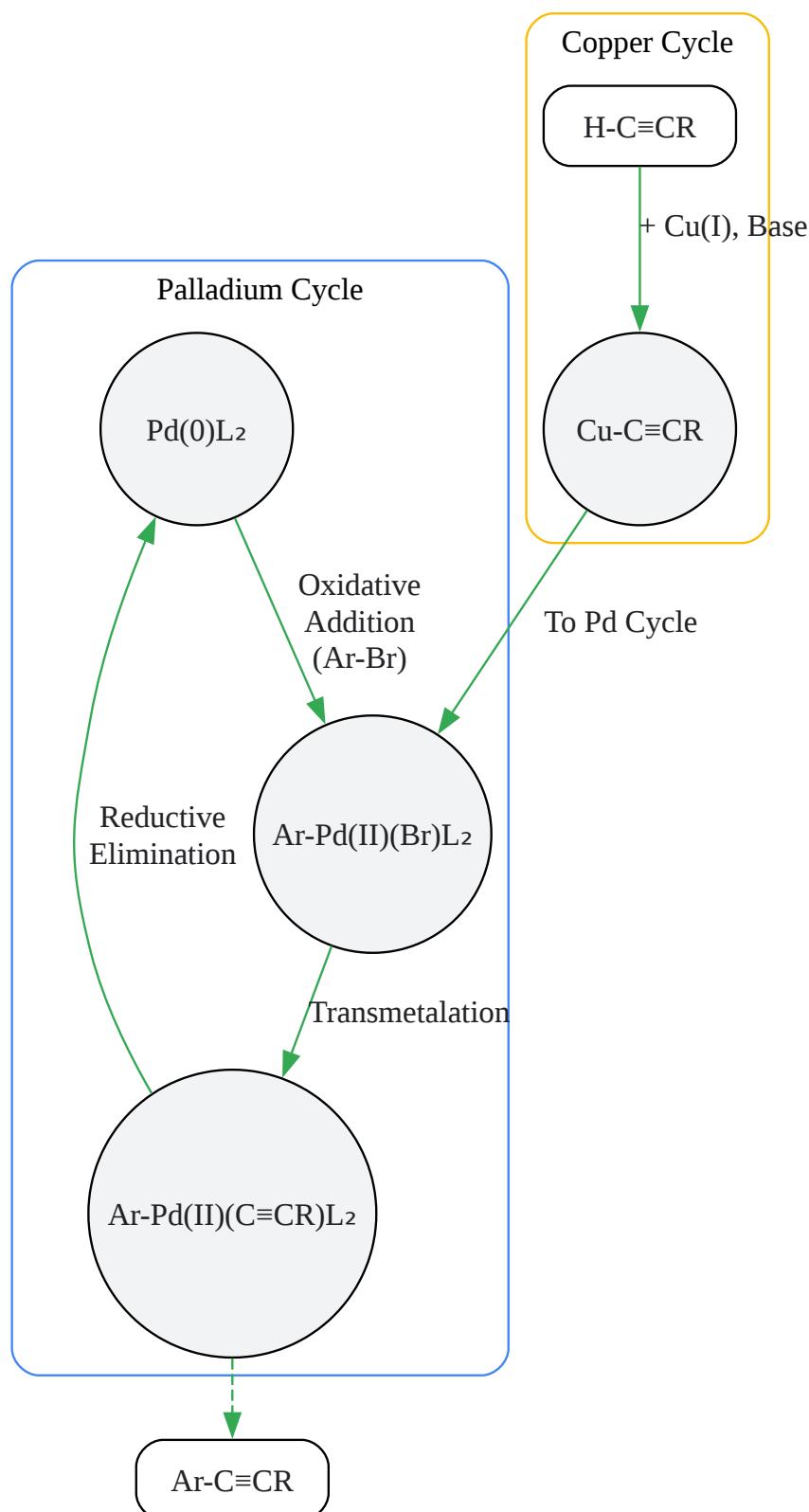
The utility of **2-bromo-3-methylbenzoic acid** in drug discovery and material science stems from its capacity to undergo a variety of high-yield transformations, particularly palladium-catalyzed cross-coupling reactions.[\[2\]](#)

Buchwald-Hartwig Amination: C-N Bond Formation

The Buchwald-Hartwig amination is a cornerstone of modern medicinal chemistry for constructing aryl amine bonds.[\[11\]](#)[\[12\]](#) **2-Bromo-3-methylbenzoic acid** is an excellent substrate for this reaction, allowing for the synthesis of N-aryl anthranilic acid derivatives, which are common scaffolds in anti-inflammatory drugs.[\[1\]](#)[\[2\]](#)

The reaction involves the oxidative addition of the aryl bromide to a Pd(0) catalyst, followed by coordination of the amine, deprotonation by a base, and reductive elimination to yield the product and regenerate the catalyst.[13]

[Click to download full resolution via product page](#)


Caption: Catalytic cycle for Buchwald-Hartwig Amination.

Representative Protocol: Synthesis of N-phenyl-3-methylanthranilic acid[1]

- To a reaction vessel, add **2-bromo-3-methylbenzoic acid**, 1.1 equivalents of aniline, a palladium catalyst (e.g., 2 mol% $\text{Pd}(\text{OAc})_2$ with a suitable phosphine ligand like XPhos), and 2.0 equivalents of a base (e.g., K_2CO_3 or Cs_2CO_3).
- Add an anhydrous, degassed solvent such as toluene or dioxane.
- Purge the vessel with an inert gas (Argon or Nitrogen) and heat the reaction to 80-110 °C.
- Monitor the reaction progress by TLC or LC-MS.
- Upon completion, cool the reaction, dilute with an organic solvent, and wash with aqueous acid to remove excess aniline and base.
- The organic layer is then dried, concentrated, and the product is purified by crystallization or column chromatography.

Sonogashira Coupling: C-C Bond Formation

The Sonogashira coupling enables the formation of a $\text{C}(\text{sp}^2)\text{-C}(\text{sp})$ bond between an aryl halide and a terminal alkyne.[14][15] This reaction is invaluable for creating complex molecular skeletons found in natural products, pharmaceuticals, and organic materials.[16][17] The reaction is co-catalyzed by palladium and copper(I) salts.[14]

[Click to download full resolution via product page](#)

Caption: Catalytic cycles for Sonogashira Coupling.

Representative Protocol:

- Combine **2-bromo-3-methylbenzoic acid**, 1.2 equivalents of a terminal alkyne (e.g., phenylacetylene), a palladium catalyst (e.g., 2 mol% $\text{Pd}(\text{PPh}_3)_2\text{Cl}_2$), and a copper co-catalyst (e.g., 5 mol% CuI) in a flask.
- Add an anhydrous solvent (e.g., THF or DMF) and a base (e.g., 3 equivalents of triethylamine or diisopropylamine).
- Degas the mixture and place it under an inert atmosphere.
- Stir the reaction at room temperature or with gentle heating (40-60 °C) until the starting material is consumed.
- Work-up involves filtering off the amine hydrobromide salt, concentrating the filtrate, and purifying the residue by column chromatography.

Other Applications

- Pharmaceutical Development: This compound serves as a key intermediate in synthesizing various pharmaceuticals, including anti-inflammatory and analgesic drugs.[2] Its structure is a precursor for molecules designed to inhibit specific biological targets.
- Material Science: It is used in the production of specialty polymers and resins, where its incorporation can enhance thermal stability and durability.[2]
- Agrochemicals: It is a building block for creating new pesticides, herbicides, and plant growth regulators.[2]

Safety, Handling, and Storage

As a laboratory chemical, **2-Bromo-3-methylbenzoic acid** requires careful handling.

Table 3: GHS Hazard Information

Hazard Class	Code	Statement	Source(s)
Skin Corrosion/Irritation	H315	Causes skin irritation	[5][6]
Serious Eye Damage/Irritation	H319	Causes serious eye irritation	[5][6]
Specific Target Organ Toxicity	H335	May cause respiratory irritation	[5][6]

Handling and PPE:

- Use in a well-ventilated area or under a chemical fume hood.[18]
- Wear appropriate personal protective equipment (PPE), including safety glasses with side shields or goggles, chemical-resistant gloves (e.g., nitrile), and a lab coat.[3]
- Avoid breathing dust. If dust formation is likely, use a NIOSH-approved respirator.[19]
- Wash hands thoroughly after handling.[20]

Storage:

- Store in a tightly closed container in a cool, dry, and well-ventilated area.[18] Recommended storage temperature is between 0-8 °C.[2]
- Keep away from strong oxidizing agents and strong bases.[18]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 2-Bromo-3-methylbenzoic acid | 53663-39-1 [chemicalbook.com]

- 2. chemimpex.com [chemimpex.com]
- 3. 2-溴-3-甲基苯甲酸 97% | Sigma-Aldrich [sigmaaldrich.cn]
- 4. chemscene.com [chemscene.com]
- 5. jk-sci.com [jk-sci.com]
- 6. 2-Bromo-3-methylbenzoic acid | C8H7BrO2 | CID 2735588 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. spectrabase.com [spectrabase.com]
- 8. spectrabase.com [spectrabase.com]
- 9. 2-Bromobenzoic acid(88-65-3) IR Spectrum [chemicalbook.com]
- 10. Organic Syntheses Procedure [orgsyn.org]
- 11. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. Preparation of Sec and Tert Amines - Wordpress [reagents.acsgcipr.org]
- 14. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 15. Sonogashira Coupling [organic-chemistry.org]
- 16. Practical synthesis of aryl-2-methyl-3-butyn-2-ols from aryl bromides via conventional and decarboxylative copper-free Sonogashira coupling reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. fishersci.com [fishersci.com]
- 19. cdhfinechemical.com [cdhfinechemical.com]
- 20. sigmaaldrich.cn [sigmaaldrich.cn]
- To cite this document: BenchChem. [2-Bromo-3-methylbenzoic acid CAS number 53663-39-1]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1273154#2-bromo-3-methylbenzoic-acid-cas-number-53663-39-1>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com